Structural Properties and Stability of N2-Methyl-L-Ornithine: A Blueprint for Peptidomimetic Design
Structural Properties and Stability of N2-Methyl-L-Ornithine: A Blueprint for Peptidomimetic Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. L-Ornithine, N2-methyl- (commonly referred to as N- α -methyl-L-ornithine) represents a highly specialized building block used to overcome the inherent pharmacokinetic limitations of native peptides. By introducing a methyl group at the α -amino nitrogen, researchers can drastically alter the conformational dynamics, enhance proteolytic stability, and modulate the lipophilicity of the resulting therapeutic candidates. This whitepaper provides a comprehensive analysis of the structural properties, stability mechanisms, and validated experimental workflows for utilizing N2-methyl-L-ornithine in advanced synthetic applications.
Physicochemical & Structural Profiling
N2-methyl-L-ornithine is a basic, non-proteinogenic amino acid. Structurally, it is a derivative of L-ornithine where the primary α -amine has been converted into a secondary amine via methylation. This seemingly minor modification exerts profound steric and electronic effects on the molecule and any peptide backbone into which it is incorporated[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | L-Ornithine, N2-methyl- |
| Synonyms | N- α -methyl-L-ornithine; (2S)-5-amino-2-(methylamino)pentanoic acid |
| CAS Registry Number | 16748-29-1 (Hydrochloride salt)[1]; 37148-99-5 (Free base) |
| Molecular Formula | C 6 H 14 N 2 O 2 (Free base) |
| Molecular Weight | 146.19 g/mol (Free base); 182.65 g/mol (HCl salt)[1] |
| Stereochemistry | Absolute (S)-configuration (L-enantiomer)[2] |
| Topological Polar Surface Area | 75.4 Ų[1] |
| Key Structural Feature | Secondary α -amine (N2); Primary δ -amine (N5) |
Table 1: Key physicochemical properties of N2-methyl-L-ornithine.
Conformational Dynamics & Proteolytic Stability
The primary rationale for incorporating N2-methyl-L-ornithine into a drug candidate is to confer resistance against enzymatic degradation while restricting the peptide's conformational space[3]. As a Senior Application Scientist, it is critical to understand the causality behind this stability rather than just observing the outcome.
The Mechanism of Protease Evasion
Native basic amino acids (like Arginine, Lysine, and Ornithine) are primary recognition sites for serine proteases such as trypsin. Trypsin cleaves the peptide bond immediately C-terminal to these residues. The N-methylation of ornithine disrupts this process via two distinct mechanisms:
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Ablation of the Hydrogen Bond Donor: The N-methyl group replaces the amide proton. In a native peptide bond, this proton acts as a critical hydrogen bond donor required to stabilize the transition state within the protease's oxyanion hole. Without it, the catalytic triad cannot efficiently hydrolyze the bond[4].
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Steric Hindrance and Conformational Rigidity: The added bulk of the N-methyl group introduces severe A(1,3) allylic strain. This restricts the ϕ and ψ dihedral angles of the peptide backbone, shifting the thermodynamic equilibrium to favor a cis-amide bond conformation. Proteases typically require the peptide substrate to adopt an extended β -strand (trans) conformation to fit into the active site cleft. The induced cis-conformation creates a steric clash, physically preventing active-site docking[3].
Fig 1. Mechanism of proteolytic resistance conferred by N2-methylation of L-Ornithine.
Biosynthetic Relevance: Enteropeptins
While N-methyl amino acids are widely used synthetically, they are rare in nature. However, recent genome-mining discoveries have identified N2-methyl-L-ornithine in enteropeptins , a class of sactipeptides derived from the mammalian microbiome[5]. In these natural products, radical S-adenosylmethionine (RaS) enzymes catalyze an unprecedented cyclization motif linking a cysteine sulfur to the α -carbon of an arginine residue that is subsequently converted into N-methyl-ornithine[5]. This natural utilization underscores the evolutionary advantage of this structural motif in creating highly stable, bioactive molecules.
Experimental Methodologies: Self-Validating Workflows
Working with N2-methyl-L-ornithine in Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The secondary amine is a poor nucleophile, making the coupling of the subsequent amino acid highly prone to failure or deletion sequences[6]. The following protocols are engineered as self-validating systems to ensure synthetic integrity.
Protocol A: High-Efficiency Fmoc-SPPS Incorporation
Objective: To successfully couple Fmoc-N-Me-Orn(Boc)-OH and subsequently couple the next amino acid onto its sterically hindered secondary amine.
Step-by-Step Methodology:
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Primary Coupling: Activate Fmoc-N-Me-Orn(Boc)-OH (3.0 eq) using HATU (2.9 eq) and HOAt (3.0 eq) in DMF. Add to the resin-bound peptide with DIPEA (6.0 eq). Allow the reaction to proceed for 2 hours at room temperature[4].
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins).
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Validation Check (The Chloranil Test): Critical Step. Because the newly exposed N-terminal is a secondary amine, a standard Kaiser test will yield a false negative. You must perform a Chloranil test. A positive result (blue/green beads) validates successful deprotection.
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Secondary Coupling (Overcoming Steric Hindrance): The coupling of the next amino acid onto the N-methyl group requires extreme activation. Use COMU (3.0 eq) or bis(trichloromethyl)carbonate (triphosgene) with the incoming Fmoc-amino acid. Elevate the reaction temperature to 50°C using a microwave peptide synthesizer for 30 minutes[7].
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Capping: To prevent deletion sequences from unreacted secondary amines, cap the resin using acetic anhydride/pyridine (1:1) for 15 minutes before proceeding.
Fig 2. Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for N2-methyl-L-ornithine.
Protocol B: Proteolytic Stability Assay (Plasma/Trypsin)
Objective: To quantify the enhanced half-life of the N-methylated peptide compared to the wild-type sequence.
Step-by-Step Methodology:
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Preparation: Dissolve the purified N2-methyl-L-ornithine containing peptide and the wild-type control peptide in PBS (pH 7.4) to a final concentration of 100 μ M.
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Enzyme Introduction: Add sequencing-grade Trypsin (1:100 enzyme-to-substrate ratio) or 25% human blood serum. Incubate at 37°C.
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Time-Course Sampling: Extract 50 μ L aliquots at t=0,15,30,60,120,240 , and 480 minutes.
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Quenching: Immediately quench each aliquot by adding 50 μ L of 1% Trifluoroacetic acid (TFA) in acetonitrile to denature the proteases.
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Analysis: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
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Data Interpretation: Plot the Area Under the Curve (AUC) of the parent mass over time to calculate the half-life ( t1/2 ). The N-methylated variant should exhibit a t1/2 increase of 50- to 1000-fold depending on the adjacent sequence context[4].
Conclusion
L-Ornithine, N2-methyl- is a powerful tool in the arsenal of peptide engineers. By understanding the physicochemical causality behind its behavior—specifically the ablation of hydrogen bonding and the induction of steric rigidity—scientists can rationally design peptidomimetics with vastly superior pharmacokinetic profiles. Adherence to specialized, self-validating synthetic protocols is mandatory to overcome the steric hurdles inherent to its secondary amine structure.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 56845422, N-alpha-Methyl-L-ornithine hydrochloride." PubChem. Available at: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 6994772, N2-Methyl-L-ornithine." PubChem. Available at:[Link]
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Aurelio, L., et al. "Synthetic Preparation of N-Methyl- α -amino Acids." Chemical Reviews, 2004. Available at:[Link]
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Frankel, A., et al. "N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity." ChemBioChem, 2008. Available at:[Link]
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Seyedsayamdost, M. R., et al. "Biosynthesis-guided discovery reveals enteropeptins as alternative sactipeptides containing N-methylornithine." Nature Chemistry, 2022. Available at:[Link]
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Biron, E., et al. "An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones." The Journal of Organic Chemistry, 2003. Available at:[Link]
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